molecular formula C16H17Cl2F3N2O B3042511 4-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one CAS No. 646455-44-9

4-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B3042511
CAS No.: 646455-44-9
M. Wt: 381.2 g/mol
InChI Key: SFQZDDIGGMFERI-QPJJXVBHSA-N
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Description

This compound features a 1,4-diazepane core substituted with a 2,4-dichlorobenzyl group at the 4-position and a trifluorobut-3-en-2-one moiety. Though specific biological data for this compound is absent in the provided evidence, structurally related diazepane derivatives exhibit diverse pharmacological activities, such as PARP1 inhibition () .

Properties

IUPAC Name

(E)-4-[4-[(2,4-dichlorophenyl)methyl]-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2F3N2O/c17-13-3-2-12(14(18)10-13)11-23-6-1-5-22(8-9-23)7-4-15(24)16(19,20)21/h2-4,7,10H,1,5-6,8-9,11H2/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQZDDIGGMFERI-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C=CC(=O)C(F)(F)F)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)/C=C/C(=O)C(F)(F)F)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2,4-dichlorobenzyl chloride with a diazepane derivative under controlled conditions to form the intermediate 4-(2,4-dichlorobenzyl)-1,4-diazepane. This intermediate is then reacted with 1,1,1-trifluorobut-3-en-2-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation and recrystallization. The process is designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

4-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Varied Benzyl Substituents

Compounds with modified benzyl groups on the 1,4-diazepane core demonstrate how substituents impact physicochemical properties:

Compound Substituent Molecular Weight Key Features Reference
Target Compound 2,4-Dichlorobenzyl Not Provided Trifluorobut-en-one moiety -
2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethanol 2,4-Dichlorobenzyl 303.23 Ethanol group instead of enone
4-((2,4-Dichlorobenzyl)oxy)-2-hydroxybenzaldehyde (13b) 2,4-Dichlorobenzyloxy 295.0 (m/z) Benzaldehyde derivative; 50.4% yield
N1-(5-chloro-2-methylphenyl)-4-(2,4-dichlorobenzyl)-1,4-diazepane-1-carbothioamide 2,4-Dichlorobenzyl + carbothioamide 458.83 Carbothioamide group; Cl substituents

Key Observations :

  • The dichlorobenzyl group is recurrent in analogues, suggesting its role in enhancing lipophilicity and binding interactions.
  • The trifluorobut-en-one group in the target compound distinguishes it from analogues with hydroxyl () or carbothioamide () termini, which may alter solubility and metabolic pathways.

Functional Group Variations in Diazepane Derivatives

Trifluoromethyl vs. Fluorophenyl Groups
  • 4-[3-(1,4-Diazepan-1-ylcarbonyl)-4-fluorobenzyl]-1(2H)-phthalazinone: Features a phthalazinone ring and fluorine substituent, contributing to PARP1 inhibition () . The absence of a trifluoromethyl group here highlights the target compound’s unique electronic profile.
Carbothioamide vs. Ethanone Moieties
  • The carbothioamide group in ’s compound (C20H22Cl3N3S) may enhance hydrogen-bonding interactions compared to the ethanone group in .

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups
Target Compound Not Provided - Trifluorobut-en-one, dichlorobenzyl
2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethanol C14H20Cl2N2O 303.23 Ethanol, dichlorobenzyl
1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one C13H18FN3O 251.3 Ethanone, fluorophenyl
N1-(5-chloro-2-methylphenyl)-4-(2,4-dichlorobenzyl)-1,4-diazepane-1-carbothioamide C20H22Cl3N3S 458.83 Carbothioamide, dichlorobenzyl

Analysis :

  • Higher molecular weights in carbothioamide derivatives (e.g., ) correlate with increased structural complexity.
  • The trifluorobut-en-one group likely reduces solubility compared to ethanol-terminated analogues () due to increased hydrophobicity.

Biological Activity

Overview

4-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one is a synthetic compound with notable biological activities. This compound is part of the diazepane family and has been researched for its potential therapeutic applications, particularly in oncology and immunology. Its unique molecular structure contributes to its interaction with various biological targets.

Chemical Structure and Properties

The compound's IUPAC name is (E)-4-[4-[(2,4-dichlorophenyl)methyl]-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one. The presence of the diazepane ring and the dichlorobenzyl group is significant for its biological activity.

PropertyValue
Molecular FormulaC16H17Cl2F3N2O
Molecular Weight363.22 g/mol
CAS Number646455-44-9

The biological activity of this compound may be attributed to several mechanisms:

1. Interaction with Cellular Targets:

  • It has been shown to interact with various receptors and enzymes, influencing cellular signaling pathways. The binding affinity to specific targets can lead to modulation of physiological responses.

2. Induction of Apoptosis:

  • Research indicates that compounds with similar structures can induce apoptosis in T-cells through mechanisms that do not involve mitochondrial dysfunction. This suggests a potential application in cancer therapy where selective targeting of malignant cells is crucial .

3. Antimicrobial Activity:

  • Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.

Case Studies

Several studies have explored the biological activity of related compounds in the diazepane family:

  • Cytotoxicity in T-cells: A study identified that certain benzodiazepine derivatives exhibit selective cytotoxicity against transformed T-cells. The presence of an electron-rich moiety on the aromatic ring was critical for enhancing potency .
  • Neuroprotective Effects: Another investigation demonstrated that related compounds could protect dopaminergic cells from neurotoxic agents, suggesting potential applications in neurodegenerative diseases .

Biological Assays

Various assays have been employed to evaluate the biological activity:

Assay TypeFindings
Cytotoxicity Assays Sub-micromolar potency against T-cells observed .
Binding Affinity Tests High affinity for specific receptors noted .
Neurotoxicity Protection Effective in counteracting neurotoxic effects in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one
Reactant of Route 2
Reactant of Route 2
4-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one

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